

# Synthesis and Characterization of 2-Iodo-4-methyl-1H-imidazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Iodo-4-methyl-1H-imidazole**

Cat. No.: **B1296369**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Iodo-4-methyl-1H-imidazole** (CAS No: 73746-43-7), a key building block in medicinal chemistry and drug development. Due to the limited availability of a specific, published protocol for this exact molecule, this guide presents a proposed synthetic method based on established procedures for analogous compounds, alongside predicted characterization data.

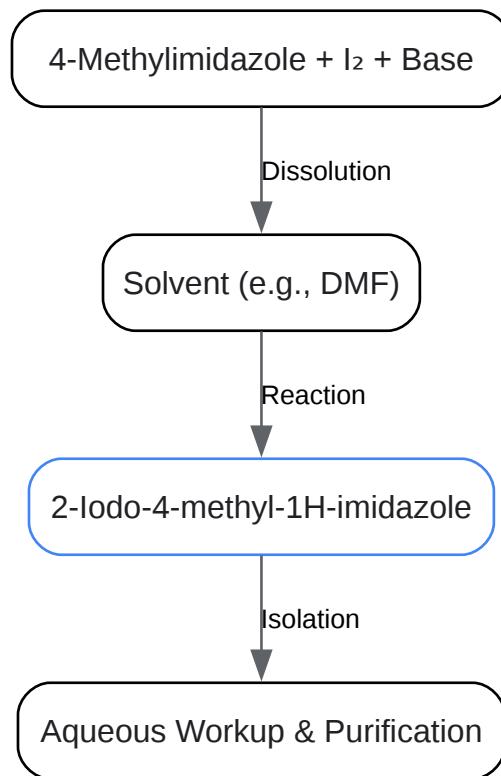
## Introduction

**2-Iodo-4-methyl-1H-imidazole** is a valuable heterocyclic intermediate. The presence of an iodine atom at the 2-position of the imidazole ring provides a reactive handle for various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The 4-methyl substituent can influence the compound's electronic properties and steric interactions, making it a useful scaffold for the development of novel therapeutic agents.

## Proposed Synthesis

A plausible and efficient method for the synthesis of **2-Iodo-4-methyl-1H-imidazole** is the direct iodination of 4-methylimidazole. The C2 position of the imidazole ring is known to be susceptible to electrophilic substitution.

## Reaction Scheme



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Iodo-4-methyl-1H-imidazole**.

## Experimental Protocol

Materials:

- 4-Methylimidazole
- Iodine (I<sub>2</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>) or another suitable base
- N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware
- Magnetic stirrer
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylimidazole (1.0 eq) in anhydrous DMF.
- Add sodium bicarbonate (2.0 eq) to the solution and stir the suspension.
- Slowly add a solution of iodine (1.1 eq) in DMF to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford **2-Iodo-4-methyl-1H-imidazole**.

## Characterization

As no experimentally determined data for **2-Iodo-4-methyl-1H-imidazole** was found in the searched literature, the following tables summarize the predicted physical and spectral properties based on known data for structurally similar compounds.

## Physical and Chemical Properties

Property	Predicted Value
Molecular Formula	C <sub>4</sub> H <sub>5</sub> IN <sub>2</sub>
Molecular Weight	208.00 g/mol
Appearance	Off-white to light yellow crystalline solid
Melting Point	Not available. Expected to be a solid at RT.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).

## Predicted Spectroscopic Data

### 3.2.1. <sup>1</sup>H NMR Spectroscopy

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	s	1H	H-5
~2.2-2.4	s	3H	-CH <sub>3</sub>
~12-13 (broad)	s	1H	N-H

### 3.2.2. <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~85-95	C-2 (C-I)
~135-140	C-4
~115-120	C-5
~10-15	-CH <sub>3</sub>

### 3.2.3. FT-IR Spectroscopy

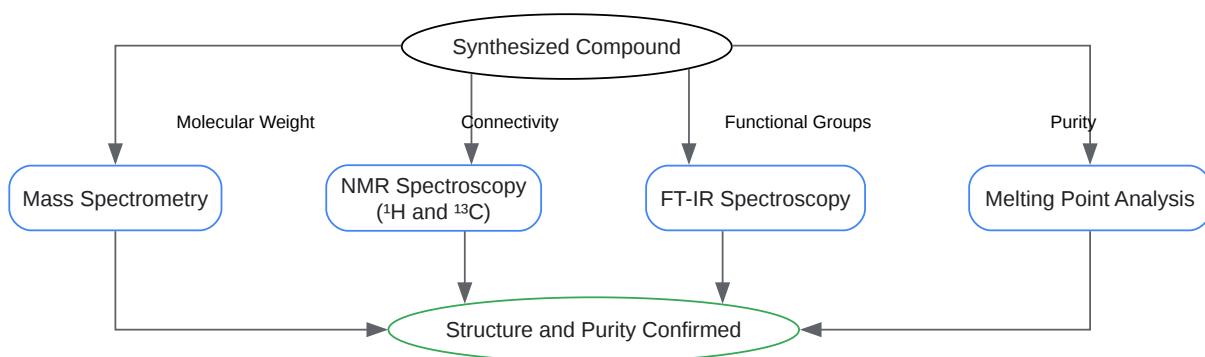
Wavenumber (cm <sup>-1</sup> )	Assignment
~3100-2800	N-H stretch
~1600-1450	C=N and C=C ring stretches
~1450-1350	C-H bending (methyl)
~800-700	C-I stretch

### 3.2.4. Mass Spectrometry

m/z	Interpretation
208	[M] <sup>+</sup> (Molecular ion)
127	[I] <sup>+</sup>
81	[M-I] <sup>+</sup>

## Characterization Workflow

The identity and purity of the synthesized **2-Iodo-4-methyl-1H-imidazole** can be confirmed through a series of analytical techniques.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **2-Iodo-4-methyl-1H-imidazole**.

## Safety Information

- **2-Iodo-4-methyl-1H-imidazole** is expected to be an irritant to the skin, eyes, and respiratory system.
- Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
- All manipulations should be performed in a well-ventilated fume hood.
- For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

## Conclusion

This technical guide provides a practical framework for the synthesis and characterization of **2-Iodo-4-methyl-1H-imidazole**. While a specific published protocol remains elusive, the proposed method offers a reliable starting point for its preparation. The predicted characterization data serves as a useful reference for researchers working with this and related compounds. As a versatile building block, **2-Iodo-4-methyl-1H-imidazole** holds significant potential for the discovery and development of new chemical entities with therapeutic applications.

- To cite this document: BenchChem. [Synthesis and Characterization of 2-Iodo-4-methyl-1H-imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296369#synthesis-and-characterization-of-2-iodo-4-methyl-1h-imidazole\]](https://www.benchchem.com/product/b1296369#synthesis-and-characterization-of-2-iodo-4-methyl-1h-imidazole)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)